
N,N-Diethyl-3-(4-iodophenyl)-propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3-(4-iodophenyl)-propionamide is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propionamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(4-iodophenyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline and diethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through the reaction of 4-iodoaniline with a suitable acylating agent, such as propionyl chloride, under basic conditions.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with diethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N,N-Diethyl-3-(4-iodophenyl)-propionamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Amidation and Hydrolysis: The amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
科学研究应用
Chemistry
In chemistry, N,N-Diethyl-3-(4-iodophenyl)-propionamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. Its ability to undergo substitution reactions makes it useful for labeling and tracking studies.
Medicine
In medicinal chemistry, this compound may serve as a precursor for the development of pharmaceutical agents. Its structure can be modified to enhance biological activity or reduce toxicity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用机制
The mechanism of action of N,N-Diethyl-3-(4-iodophenyl)-propionamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to target molecules. The amide group can form hydrogen bonds, further stabilizing interactions with biological targets.
相似化合物的比较
Similar Compounds
N,N-Diethyl-3-(4-bromophenyl)-propionamide: Similar structure but with a bromine atom instead of iodine.
N,N-Diethyl-3-(4-chlorophenyl)-propionamide: Contains a chlorine atom instead of iodine.
N,N-Diethyl-3-(4-fluorophenyl)-propionamide: Features a fluorine atom in place of iodine.
Uniqueness
N,N-Diethyl-3-(4-iodophenyl)-propionamide is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher atomic mass and specific reactivity patterns. The iodine atom also enhances the compound’s ability to participate in halogen bonding, making it valuable for specific applications in medicinal chemistry and material science.
属性
分子式 |
C13H18INO |
|---|---|
分子量 |
331.19 g/mol |
IUPAC 名称 |
N,N-diethyl-3-(4-iodophenyl)propanamide |
InChI |
InChI=1S/C13H18INO/c1-3-15(4-2)13(16)10-7-11-5-8-12(14)9-6-11/h5-6,8-9H,3-4,7,10H2,1-2H3 |
InChI 键 |
NIRXQUPDISXKGT-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CCC1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


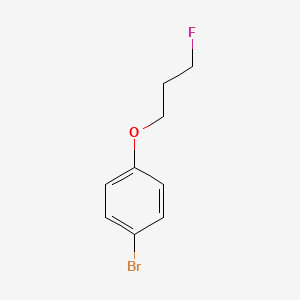
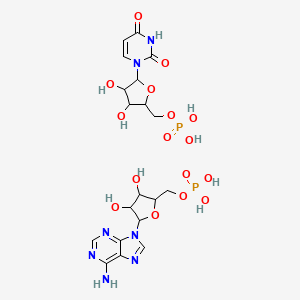



![5-[(Piperazin-1-yl)methyl]pyrimidine](/img/structure/B12080161.png)
![O-[2-(3,4-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12080162.png)
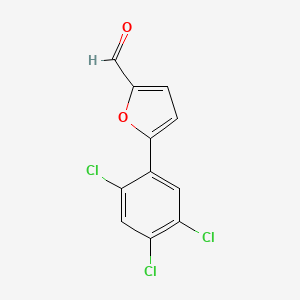
![6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12080166.png)
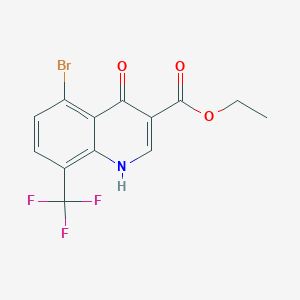

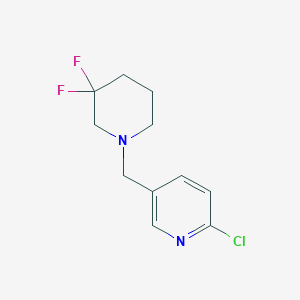
![2-(9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl)acetaldehyde](/img/structure/B12080195.png)

